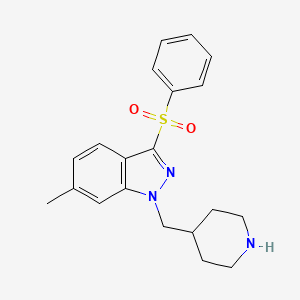

1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

CAS No.: 651335-93-2

Cat. No.: VC16805686

Molecular Formula: C20H23N3O2S

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651335-93-2 |

|---|---|

| Molecular Formula | C20H23N3O2S |

| Molecular Weight | 369.5 g/mol |

| IUPAC Name | 3-(benzenesulfonyl)-6-methyl-1-(piperidin-4-ylmethyl)indazole |

| Standard InChI | InChI=1S/C20H23N3O2S/c1-15-7-8-18-19(13-15)23(14-16-9-11-21-12-10-16)22-20(18)26(24,25)17-5-3-2-4-6-17/h2-8,13,16,21H,9-12,14H2,1H3 |

| Standard InChI Key | UVHLNCLVOFOAGV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=NN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4 |

Introduction

1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound belonging to the indazole family. Indazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring, which contribute to their diverse biological activities and potential therapeutic applications. This specific compound features a methyl group at the 6-position, a phenylsulfonyl group at the 3-position, and a piperidinylmethyl substituent at the 1-position. The structural configuration of this compound suggests potential unique chemical and biological properties due to the presence of these functional groups.

Synthesis Methods

The synthesis of 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves several key steps, including the formation of the indazole core, introduction of the methyl group, and attachment of the phenylsulfonyl and piperidinylmethyl substituents. These multi-step processes highlight the complexity involved in synthesizing this compound and underscore its potential utility in medicinal chemistry.

Biological Activities and Potential Applications

Indazole derivatives, including 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-, are known for their diverse biological activities. Research indicates that compounds in this family exhibit anti-inflammatory, analgesic, and anticancer properties. The specific biological targets and mechanisms of action for this compound would require further investigation to fully elucidate its pharmacological potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-. A comparison highlighting their unique aspects is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- | Fluorine at the 6-position | Different halogen; varying pharmacological effects |

| 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- | Chlorine at the 6-position | Different halogen; distinct chemical reactivity |

| 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- | Methyl group at the 6-position | Altered electron density; potential different biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume